3-[3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a pyrazole and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-5-yl)-2H-chromen-2-one: Lacks the dimethyl and propenoyl groups, resulting in different chemical properties.
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2H-chromen-2-one: Similar structure but without the propenoyl group.
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-propenoic acid: Contains a carboxylic acid group instead of the chromenone moiety.
Uniqueness
The unique combination of the pyrazole and chromenone moieties in 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[(E)-3-(2,5-dimethylpyrazol-3-yl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C17H14N2O3/c1-11-9-13(19(2)18-11)7-8-15(20)14-10-12-5-3-4-6-16(12)22-17(14)21/h3-10H,1-2H3/b8-7+ |
InChI Key |
RWHICULDEDISTG-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C |
Canonical SMILES |
CC1=NN(C(=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
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